2(3H)-Benzoxazolone,3-amino-(9CI)
Description
Significance of the 2(3H)-Benzoxazolone Heterocycle in Chemical Design
The 2(3H)-benzoxazolone scaffold is highly valued in medicinal chemistry for several key reasons. nih.govucl.ac.be Its structure allows for a wide variety of chemical modifications, providing a versatile platform for creating diverse libraries of compounds. ucl.ac.be This adaptability is crucial in the search for new therapeutic agents.
The 2(3H)-benzoxazolone ring system is often referred to as a "privileged scaffold". nih.govucl.ac.beresearchgate.net This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets. ucl.ac.be The ability of the 2(3H)-benzoxazolone structure to serve as a foundation for ligands targeting a wide array of receptors and enzymes underscores its importance in drug discovery. nih.govucl.ac.bebenthamdirect.com This widespread applicability has led to the development of compounds with a broad spectrum of therapeutic potential, including analgesic, anti-inflammatory, antipsychotic, and neuroprotective agents. nih.govucl.ac.beresearchgate.net
In medicinal chemistry, bioisosteres are substituents or groups with similar physical and chemical properties that can be interchanged to enhance a compound's desired properties without drastically altering its chemical structure. wikipedia.orgnih.gov The 2(3H)-benzoxazolone heterocycle is an effective bioisosteric surrogate for phenol (B47542) or catechol moieties. nih.govucl.ac.bebenthamdirect.com It shares similar pKa values, electronic charge distribution, and chemical reactivity with these groups. nih.govucl.ac.bebenthamdirect.com This mimicry is advantageous because it can lead to improved metabolic stability of a drug candidate. nih.govucl.ac.be
Overview of General Reactivity Patterns for 2(3H)-Benzoxazolone
The 2(3H)-benzoxazolone system exhibits several key reactivity patterns that make it a versatile building block in organic synthesis. The amide moiety within the ring can undergo tautomerization to form keto and enol forms, which allows for chemical modifications at the nitrogen atom in the 3-position. neu.edu.tr The aromatic portion of the molecule can undergo electrophilic substitution reactions. Common synthetic routes to the core 2(3H)-benzoxazolone structure often involve the reaction of o-aminophenol with reagents like ethyl chloroformate. prepchem.com A variety of synthetic methods have been developed to create derivatives, including reactions with different acids and acetophenones to yield compounds with a range of substitutions. tandfonline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
17823-06-2 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
InChI Key |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 3h Benzoxazolone Derivatives
Synthesis of the Core 2(3H)-Benzoxazolone Scaffold
The construction of the fundamental 2(3H)-benzoxazolone structure can be achieved through various synthetic routes, most commonly involving the cyclization of ortho-substituted aminophenols.
Preparation from Key Precursors (e.g., 2-aminophenol (B121084) and urea)
A prevalent and industrially applied method for synthesizing 2(3H)-benzoxazolone involves the reaction of 2-aminophenol with urea (B33335). researchgate.netneu.edu.trgoogle.com This condensation reaction is typically carried out under reflux conditions, followed by heating to induce ring closure. neu.edu.tr The process is often facilitated by an acidic medium, such as sulfuric acid, and can be performed in an autoclave. google.com While effective, this method can require an excess of urea due to its tendency to decompose at the reaction temperatures. google.com
Alternative precursors and reagents have also been explored. For instance, phosgene (B1210022) and its equivalents can be used for the cyclocarbonylation of 2-aminophenol. nih.govneu.edu.trsciforum.net However, the toxicity and handling difficulties associated with phosgene have led to the development of safer alternatives. sciforum.net One such alternative is the use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, a stable and recyclable carbonyl source that enables the synthesis of 2(3H)-benzoxazolones in high yields under neutral or acidic conditions. organic-chemistry.org
A "one-pot" method for preparing 4-hydroxy-2(3H)-benzoxazolone (HBOA) from 2-nitroresorcinol (B108372) has been reported, involving reduction and subsequent cyclization with urea. researchgate.net Another approach utilizes the reaction of 2-aminoresorcinol (B1266104) hydrochloride with carbonyldiimidazole (CDI) for cyclization in dichloromethane. researchgate.net
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Product | Reference |
| 2-Aminophenol | Urea | Reflux, then heat | 2(3H)-Benzoxazolone | neu.edu.tr | |
| 2-Aminophenol | Urea | Sulfuric Acid | Autoclave | 2(3H)-Benzoxazolone | google.com |
| 2-Aminophenol | Phosgene | 2(3H)-Benzoxazolone | nih.govneu.edu.tr | ||
| 2-Aminophenol | 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or acidic | 2(3H)-Benzoxazolone | organic-chemistry.org | |
| 2-Nitroresorcinol | Urea | "One-pot" reduction and cyclization | 4-Hydroxy-2(3H)-benzoxazolone (HBOA) | researchgate.net | |
| 2-Aminoresorcinol hydrochloride | Carbonyldiimidazole (CDI) | Dichloromethane | 4-Hydroxy-2(3H)-benzoxazolone (HBOA) | researchgate.net |
Functionalization at the N(3) Position of 2(3H)-Benzoxazolone
The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring is a key site for introducing chemical diversity, as its functionalization can significantly impact the biological activity of the resulting derivatives. wjarr.com The enolizable nature of the amide group within the heterocyclic ring allows for a variety of transformations at this position. neu.edu.trresearchgate.net
N-Alkylation and N-Acylation Methodologies
N-Alkylation of 2(3H)-benzoxazolone is typically performed under basic conditions. researchgate.netnih.gov The use of a base facilitates the deprotonation of the nitrogen atom, generating a nucleophilic species that can react with various alkylating agents, such as alkyl halides. nih.gov This method has been successfully employed to synthesize a range of N-alkylated benzoxazolone derivatives. nih.gov For instance, treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine (B128534) can afford 3-alkylbenzoxazolones in good yields. nih.gov
N-Acylation of the 2(3H)-benzoxazolone core is generally achieved under acid or base catalysis. neu.edu.trresearchgate.netnih.gov This reaction allows for the introduction of various acyl groups, further expanding the chemical space of benzoxazolone derivatives. nih.gov For example, the reaction of 5-bromo and 5,7-dibromo derivatives of 2(3H)-benzoxazolone with acetic anhydride (B1165640), benzoyl chlorides, and alkyl chloroformates has been investigated, leading primarily to N-acylated products. nih.gov
| Reaction | Reagents | Catalyst | Product | Reference |
| N-Alkylation | Alkyl halides | Base | N-Alkyl-2(3H)-benzoxazolone | researchgate.netnih.gov |
| N-Alkylation | N-Alkyl-N-arylhydroxylamines, Trichloroacetyl chloride | Triethylamine | 3-Alkylbenzoxazolone | nih.gov |
| N-Acylation | Acylating agents (e.g., acetic anhydride, benzoyl chlorides) | Acid or Base | N-Acyl-2(3H)-benzoxazolone | neu.edu.trresearchgate.netnih.gov |
Mannich Condensation for N-Aminomethyl Derivative Synthesis
The Mannich reaction provides a straightforward route to N-aminomethyl derivatives of 2(3H)-benzoxazolone. wjarr.comresearchgate.net This three-component condensation reaction involves the reaction of 2(3H)-benzoxazolone, formaldehyde (B43269), and a primary or secondary amine. libretexts.orgwikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the 2(3H)-benzoxazolone. libretexts.orgwikipedia.org This method has been utilized to synthesize various 3-substituted-2(3H)-benzoxazolone derivatives, such as those incorporating a piperazine (B1678402) ring, by forming a methylene (B1212753) bridge between the N-H group of the benzoxazolone and the N-H group of the piperazine in the presence of formaldehyde. wjarr.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 2(3H)-Benzoxazolone | Formaldehyde | Primary or Secondary Amine | N-Aminomethyl-2(3H)-benzoxazolone | wjarr.comresearchgate.net |
| 2(3H)-Benzoxazolone | Formaldehyde | Piperazine | 3-(Piperazin-1-ylmethyl)benzo[d]oxazol-2(3H)-one | wjarr.com |
Michael Addition Reactions at N(3)
The nitrogen atom of 2(3H)-benzoxazolone can act as a nucleophile in Michael addition reactions. neu.edu.trresearchgate.net This reaction involves the conjugate addition of the benzoxazolone to α,β-unsaturated carbonyl compounds or nitriles. researchgate.net A notable example is the base-catalyzed Michael addition of acrylonitrile (B1666552) to 2(3H)-benzoxazolone, which yields the N-cyanoethyl derivative. researchgate.net This reaction highlights the ability of the N(3) position to participate in carbon-nitrogen bond formation with suitable Michael acceptors. The thia-Michael addition, a related reaction involving a thiol nucleophile, has also been extensively studied for its efficiency and selectivity. mdpi.com
| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst | Product | Reference |
| 2(3H)-Benzoxazolone | Acrylonitrile | Base | 3-(2-Cyanoethyl)benzo[d]oxazol-2(3H)-one | researchgate.net |
Formation of Cyclic Hydrazide Structures via N-Substitution
A specific N-substitution reaction of 2(3H)-benzoxazolone can lead to the formation of cyclic hydrazide structures. researchgate.net The reaction of 2(3H)-benzoxazolone with hydroxylaminosulfuric acid results in the formation of a cyclic hydrazide derivative. researchgate.net This transformation demonstrates a unique reactivity pattern at the N(3) position, expanding the range of heterocyclic systems that can be accessed from the benzoxazolone core.
Strategies for Direct Introduction of Amino Functionality at N(3)
The introduction of substituents at the N(3) position of the 2(3H)-benzoxazolone ring is a common strategy to modulate the molecule's physicochemical and biological properties. While N-alkylation and N-acylation are standard procedures, the direct introduction of an amino group to form 3-amino-2(3H)-benzoxazolone presents a unique synthetic challenge.
One effective method for this N-amination involves the reaction of 2(3H)-benzoxazolone with hydroxylaminosulfuric acid. nih.gov This reaction leads to the formation of a cyclic hydrazide structure, directly yielding the desired 3-amino derivative. nih.gov This approach is a key example of direct N-substitution to incorporate a nitrogen-based functional group, expanding the synthetic toolkit beyond conventional alkylation and acylation reactions. nih.gov
Other N-substitution reactions, while not direct aminations, highlight the reactivity of the N(3) position. These include:
Mannich Condensation: This reaction provides access to N-aminomethyl derivatives, such as those incorporating piperidinyl or piperazinyl moieties. nih.govneu.edu.tr
Michael Addition: The base-catalyzed Michael addition of acrylonitrile to the N(3) position yields a N-cyanoethyl derivative. nih.gov
These varied N-substitution reactions underscore the synthetic flexibility of the 2(3H)-benzoxazolone scaffold.
Aromatic Ring Functionalization of 2(3H)-Benzoxazolone
Modification of the aromatic portion of the 2(3H)-benzoxazolone core is crucial for fine-tuning electronic properties and creating specific interactions with biological targets. The inherent electronic nature of the bicyclic system preferentially directs electrophilic substitutions to the C(6) position. nih.govneu.edu.tr
Regioselective Electrophilic Substitution at the C(6) Position
The fused heterocyclic ring system of 2(3H)-benzoxazolone contains activating groups—the ether oxygen and the amide nitrogen—which are ortho, para-directing. researchgate.net The electronic influence of these groups results in an overwhelming preference for electrophilic attack at the C(6) position, which is para to the ring oxygen. nih.govneu.edu.tr This regioselectivity is observed across a range of classical electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. neu.edu.trnih.gov
For instance, the nitration of 2(3H)-benzoxazolone with a mixture of nitric and sulfuric acids selectively yields 6-nitro-2(3H)-benzoxazolone. nih.govtocris.com This intermediate is valuable for further synthetic transformations, such as reduction to the corresponding 6-amino derivative. tocris.com
Introduction of Halogenated Substituents
Halogenation represents a key functionalization of the 2(3H)-benzoxazolone aromatic ring. An improved method for the controlled mono-, di-, and trihalogenation utilizes hydrochloric or hydrobromic acid in the presence of hydrogen peroxide in an acetic acid medium. axispharm.com This method offers advantages such as high yields, product purity, and shorter reaction times. axispharm.com
Depending on the reaction conditions and the substrate, halogenation can be directed to various positions on the aromatic ring. While electrophilic substitution favors the C(6) position, other isomers, such as the 5-chloro derivative (chlorzoxazone), can also be synthesized. neu.edu.tr The introduction of halogens not only modifies the steric and electronic profile of the molecule but also provides a handle for subsequent cross-coupling reactions. axispharm.comresearchgate.net
Synthesis of Maleimide (B117702) Derivatives
Maleimide moieties are valuable functional groups in bioconjugation, known for their reactivity towards thiols. nih.gov The synthesis of a maleimide derivative of 2(3H)-benzoxazolone can be achieved through a multi-step sequence starting from a functionalized benzoxazolone precursor. A plausible route involves the following steps:
Nitration: Electrophilic nitration of 2(3H)-benzoxazolone to produce 6-nitro-2(3H)-benzoxazolone. tocris.com
Reduction: Catalytic hydrogenation of the nitro group to yield 6-amino-2(3H)-benzoxazolone. tocris.com
Maleimide Formation: Reaction of the 6-amino derivative with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to furnish the final N-substituted maleimide derivative.
This strategy leverages the regioselective functionalization at the C(6) position to introduce an amino group, which then serves as the attachment point for the maleimide ring.
Incorporation of Complex Functional Groups (e.g., piperidinylmethyl, nitrobenzoyl)
The 2(3H)-benzoxazolone scaffold can be further elaborated by introducing more complex functionalities at both the N(3) and C(6) positions.
Piperidinylmethyl Groups: As mentioned, the Mannich reaction is a powerful tool for introducing aminomethyl groups at the N(3) position. By using formaldehyde and piperidine, a 3-(piperidin-1-ylmethyl)benzoxazol-2(3H)-one derivative can be synthesized. nih.govneu.edu.tr This type of modification is often explored to enhance solubility or to target specific receptor pockets.
Nitrobenzoyl Groups: Complex acyl groups can be introduced at the C(6) position via the Friedel-Crafts acylation reaction. neu.edu.tr For example, reacting 2(3H)-benzoxazolone with a substituted benzoyl chloride, such as nitrobenzoyl chloride, in the presence of a Lewis acid catalyst would yield a 6-(nitrobenzoyl)-2(3H)-benzoxazolone derivative. This approach allows for the incorporation of a wide range of substituted aryl ketone moieties, significantly diversifying the chemical space of benzoxazolone derivatives. organic-chemistry.org
Catalytic Approaches in 2(3H)-Benzoxazolone Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. The synthesis of the 2(3H)-benzoxazolone core and its derivatives has benefited from such approaches.
A highly efficient, iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol has been developed. Using catalysts like FeCl₃·6H₂O or Fe(acac)₃ under relatively mild conditions (100–120 °C), this method provides high yields of 2(3H)-benzoxazolone. This process is a significant improvement over traditional methods that often require harsh and toxic reagents like phosgene.
Another innovative approach utilizes 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a solid, stable, and recyclable carbonyl source for the synthesis of benzoxazolones from 2-aminophenols under neutral or acidic conditions.
Furthermore, catalytic methods are instrumental in the functionalization of the benzoxazolone ring. For example, the reduction of a 6-nitro group to a 6-amino group is typically carried out via catalytic hydrogenation using a palladium-on-charcoal (Pd/C) catalyst. tocris.com This transformation is a crucial step in the synthesis of many advanced derivatives.
Exploration of Heterogeneous Catalysis (e.g., KSF Montmorillonite)
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, presents a compelling approach for the synthesis of benzoxazolone derivatives. These solid-supported catalysts are prized for their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.
One such catalyst that has garnered attention is KSF Montmorillonite clay. researchgate.netorientjchem.org Montmorillonite clays (B1170129) are layered aluminosilicates that can act as solid acid catalysts, possessing both Brønsted and Lewis acid sites on their surface. mdpi.com These acidic properties are instrumental in catalyzing a variety of organic transformations.
Detailed Research Findings:
The general mechanism for the clay-catalyzed synthesis of benzoxazoles involves the adsorption of reactants onto the catalyst surface, where the reaction is facilitated. orientjchem.org The use of microwave irradiation in conjunction with clay catalysts has been shown to significantly accelerate reaction rates and improve yields for various organic reactions, including the synthesis of related heterocyclic compounds. orientjchem.orgresearchgate.net
The key advantages of using KSF Montmorillonite and similar clay catalysts include:
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature. organic-chemistry.org
Solvent-Free or Reduced Solvent Conditions: Many clay-catalyzed reactions can be performed without a solvent or in environmentally benign solvents. orientjchem.orgmdpi.com
High Yields and Selectivity: The catalytic sites can promote specific reaction pathways, leading to higher yields of the desired product. mdpi.comorganic-chemistry.org
Catalyst Reusability: The solid nature of the catalyst allows for simple filtration and reuse, reducing waste and cost. researchgate.netorganic-chemistry.org
The table below summarizes the characteristics of KSF Montmorillonite clay as a catalyst in related organic syntheses.
| Catalyst Property | Description | Source |
| Catalyst Type | Heterogeneous Solid Acid | mdpi.com |
| Composition | Layered Aluminosilicate | mdpi.com |
| Active Sites | Brønsted and Lewis Acid Sites | mdpi.com |
| Key Applications | Condensation Reactions, Cycloadditions | researchgate.netorientjchem.org |
| Advantages | Recyclable, Mild Conditions, High Yields | researchgate.netmdpi.comorganic-chemistry.org |
Asymmetric Catalytic Transformations (General relevance to oxazoline (B21484) chemistry)
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in the synthesis of chiral molecules, including derivatives of the oxazoline family.
While specific examples of asymmetric catalytic transformations leading directly to 2(3H)-Benzoxazolone, 3-amino-(9CI) are not prevalent in the literature, the broader field of oxazoline chemistry offers significant insights into the potential strategies that could be adapted for this purpose. Chiral oxazolines are themselves a privileged class of ligands in asymmetric catalysis, highlighting the importance of stereocontrol in their synthesis. acs.org
Detailed Research Findings:
The development of enantioselective methods for the synthesis of chiral oxazolines often involves the use of chiral catalysts to control the stereochemical outcome of the reaction. These catalysts can be metal-based or purely organic (organocatalysis).
Recent advancements in the field include:
Synergistic Catalysis: A multicatalytic approach combining a bifunctional Brønsted base–squaramide organocatalyst with a silver(I) Lewis acid has been successfully applied to the reaction of unactivated ketones with isocyanoacetate esters. rsc.orgrsc.org This method yields chiral oxazolines bearing a quaternary stereocenter with high diastereoselectivity and excellent enantioselectivity. rsc.orgrsc.org
Cooperative Photoredox and Chiral Acid Catalysis: An efficient radical conjugate addition and enantioselective protonation process has been developed using cooperative photoredox catalysis and a chiral phosphoric acid. rsc.orgrsc.org This strategy allows for the synthesis of chiral oxazolines with an α-stereocenter in high enantioselectivities. rsc.orgrsc.org
Palladium-Catalyzed Asymmetric Cycloadditions: Novel chiral phosphine (B1218219) ligands have been designed for palladium-catalyzed asymmetric formal [4+4]-cycloadditions, providing an efficient route to chiral oxazocines with excellent enantioselectivity. nih.gov
Enhanced Pyridine-Oxazoline Ligands: A new class of pyridine-oxazoline ligands has been developed for Pd-catalyzed enantioselective intramolecular aminoacetoxylation of alkenes, enabling the synthesis of complex N-heterocycles. acs.org
These examples underscore the diverse catalytic systems available for the asymmetric synthesis of the oxazoline core. The principles of these transformations, such as the use of chiral ligands to create a chiral environment around a metal center or the application of chiral organocatalysts to guide the approach of reactants, are broadly applicable. The adaptation of such strategies to the synthesis of chiral derivatives of 2(3H)-benzoxazolone would likely involve the use of a prochiral precursor that can be desymmetrized or a racemic mixture that can be resolved kinetically using a chiral catalyst.
The following table provides an overview of different asymmetric catalytic strategies relevant to oxazoline synthesis.
| Catalytic Strategy | Key Features | Catalyst/Ligand Examples | Source |
| Synergistic Catalysis | Combination of Lewis acid and organocatalyst. | Silver(I) / Brønsted base–squaramide | rsc.orgrsc.org |
| Cooperative Catalysis | Photoredox catalysis combined with a chiral acid. | Photoredox catalyst / Chiral phosphoric acid | rsc.orgrsc.org |
| Palladium Catalysis | Use of chiral phosphine ligands for cycloadditions. | MQ-Phos | nih.gov |
| Palladium Catalysis | Enantioselective intramolecular functionalization. | Enhanced Pyridine-Oxazoline (Bin-PyOx) | acs.org |
Mechanistic Investigations of 2 3h Benzoxazolone Transformations
Ring-Opening and Ring-Expansion Reactions
A thorough review of scientific literature was conducted to elucidate the mechanistic pathways of ring-opening and ring-expansion reactions for 2(3H)-Benzoxazolone, 3-amino-. However, specific studies detailing the pathways involving oxyphosphonium species from reactions with secondary amines and base-catalyzed ring opening to 2-hydroxyphenyl amino acid for this particular compound were not found. The following subsections summarize the state of knowledge based on available data for related compounds.
Pathways Involving Oxyphosphonium Species from Reactions with Secondary Amines
No specific studies on the reaction of 2(3H)-Benzoxazolone, 3-amino- with secondary amines involving oxyphosphonium species were identified in the reviewed literature. This specific reaction pathway remains an area for future investigation.
Base-Catalyzed Ring Opening to 2-hydroxyphenyl Amino Acid
Detailed mechanistic studies on the base-catalyzed ring opening of 2(3H)-Benzoxazolone, 3-amino- to form a 2-hydroxyphenyl amino acid derivative are not available in the current body of scientific literature. This transformation represents a potential synthetic route that is yet to be explored and documented.
Intramolecular Cyclization Mechanisms and Regioselectivity
The intramolecular cyclization mechanisms and the factors governing regioselectivity for 2(3H)-Benzoxazolone, 3-amino- have not been specifically reported. Research on the cyclization of substituted benzoxazolone derivatives is an active area, but data directly pertaining to the 3-amino substituted variant is not currently available.
Biotransformation and Environmental Degradation Pathways
The environmental fate of benzoxazolones is largely determined by microbial activity in the soil. These compounds, often released by plants as allelochemicals, undergo significant structural modifications by soil microorganisms.
Microbial Hydrolysis and Subsequent Oxidation to Aminophenoxazinone Derivatives
In non-sterile soil environments, 2(3H)-benzoxazolone (BOA) is subject to microbial transformation. A key pathway involves the hydrolysis of the lactam ring to yield o-aminophenol. nih.gov This intermediate is then readily oxidized and dimerized to form 2-amino-3H-phenoxazin-3-one (APO). nih.govasm.org This transformation is significant as APO has been shown to be more phytotoxic than its precursor, BOA. nih.gov The formation of APO is a microbially-driven process, as BOA remains unchanged in sterile soil. nih.gov
Further microbial modifications can occur, such as the acetylation of APO to produce 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.gov The biotransformation of BOA to these phenoxazinone derivatives is influenced by the concentration of BOA in the soil, with half-lives of both BOA and its degradation products increasing at higher initial concentrations. nih.gov
The following table summarizes the key transformation products of 2(3H)-benzoxazolone in microbial systems.
| Precursor Compound | Transformation Product(s) | Type of Reaction | Reference |
| 2(3H)-Benzoxazolone (BOA) | o-Aminophenol | Hydrolysis | nih.gov |
| o-Aminophenol | 2-Amino-3H-phenoxazin-3-one (APO) | Oxidative Dimerization | nih.govasm.org |
| 2-Amino-3H-phenoxazin-3-one (APO) | 2-Acetylamino-(3H)-phenoxazin-3-one (AAPO) | Acetylation | nih.gov |
Role of Soil Microorganisms in Transformation Processes
A variety of soil microorganisms, including both fungi and bacteria, are capable of transforming benzoxazolinones. Several fungal species have been identified as key players in the degradation and detoxification of these compounds. For instance, endophytic fungi isolated from Aphelandra tetragona, such as Fusarium sambucinum, Plectosporium tabacinum, Gliocladium cibotii, and Chaetosphaeria sp., have been shown to metabolize benzoxazolinones. nih.govasm.org Fusarium sambucinum can detoxify 2(3H)-benzoxazolone (BOA) to N-(2-hydroxyphenyl)malonamic acid. asm.org
The phytopathogenic fungus Gaeumannomyces graminis also demonstrates the ability to detoxify benzoxazolinones. nih.govnih.gov Different varieties of this fungus exhibit varying efficiencies in degrading BOA and its methoxy (B1213986) derivative (MBOA). nih.gov G. graminis var. tritici can transform BOA into both N-(2-hydroxyphenyl)-malonamic acid and 2-amino-3H-phenoxazin-3-one. nih.govnih.gov This detoxification ability is correlated with the pathogenicity of the fungal strains, suggesting it is a mechanism to overcome the chemical defenses of host plants. nih.gov
The table below lists some of the microorganisms involved in the transformation of 2(3H)-benzoxazolone and their observed metabolic products.
| Microorganism | Precursor Compound | Major Transformation Product(s) | Reference |
| Fusarium sambucinum | 2(3H)-Benzoxazolone (BOA) | N-(2-Hydroxyphenyl)malonamic acid | asm.org |
| Gaeumannomyces graminis var. tritici | 2(3H)-Benzoxazolone (BOA) | N-(2-Hydroxyphenyl)-malonamic acid, 2-Amino-3H-phenoxazin-3-one (APO) | nih.govnih.gov |
| Chaetosphaeria sp. | 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) | 2-Amino-3H-phenoxazin-3-one, 2-Acetylamino-3H-phenoxazin-3-one | asm.orgresearchgate.net |
| General Soil Microflora | 2(3H)-Benzoxazolone (BOA) | 2-Amino-3H-phenoxazin-3-one (APO), 2-Acetylamino-(3H)-phenoxazin-3-one (AAPO) | nih.govnih.gov |
Spectroscopic and Structural Elucidation of 2 3h Benzoxazolone Systems
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. In the context of 2(3H)-benzoxazolone derivatives, FT-IR spectra are characterized by specific absorption bands corresponding to the vibrations of their constituent bonds.
For related benzoxazolone structures, characteristic vibrational frequencies have been reported. For instance, in a study of 3-(2-chlorophenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone, prominent IR peaks were observed at 1782 cm⁻¹ (C=O, ester), 1715 cm⁻¹ (C=O, lactone), and various bands corresponding to C-H and C-N stretching and bending vibrations. rsc.org Similarly, for 3-(4-acetylphenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone, characteristic peaks were identified at 1778 cm⁻¹ (C=O, ester), 1711 cm⁻¹ (C=O, lactone), and 1678 cm⁻¹ (C=O, ketone). rsc.org
The C=C stretching vibrations within the benzene (B151609) ring of benzoxazolone systems are typically observed in the 1600–1400 cm⁻¹ region. nih.gov The C-N stretching vibrations can be more challenging to identify due to potential mixing with other vibrational modes but generally appear in the 1386–1266 cm⁻¹ range. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.govmdpi.com
A study on 3-aminobenzyl alcohol, a related compound with an amino group attached to a benzene ring, reported detailed FT-IR and FT-Raman spectra, with assignments aided by DFT calculations. nih.gov This approach helps to accurately correlate observed spectral features with specific molecular vibrations.
Interactive Data Table: Characteristic FT-IR Frequencies for Benzoxazolone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (lactone) | Stretching | 1711 - 1715 | rsc.org |
| C=O (ester) | Stretching | 1776 - 1782 | rsc.org |
| C=O (ketone) | Stretching | 1678 | rsc.org |
| C=C (aromatic) | Stretching | 1400 - 1600 | nih.gov |
| C-N | Stretching | 1266 - 1386 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR spectroscopy provides information about the chemical environment of protons within a molecule. For benzoxazolone derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. rsc.orgacs.org The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the benzene ring.
In various substituted 2(3H)-benzoxazolone compounds, the protons on the aromatic ring exhibit distinct splitting patterns. For example, in 5-methoxycarbonyl-3-(4-methoxyphenyl)-2(3H)-benzoxazolone, the aromatic protons appear as a series of multiplets between δ 7.16 and 7.84 ppm. rsc.org The protons of the methoxy (B1213986) groups appear as singlets at δ 3.84 and 3.81 ppm. rsc.org
For compounds with an amino group, the N-H protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.
Interactive Data Table: ¹H-NMR Data for Selected Benzoxazolone Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
| 5-methoxycarbonyl-3-(4-methoxyphenyl)-2(3H)-benzoxazolone | DMSO-d₆ | 7.16-7.84 (m) | 3.84 (s, 3H), 3.81 (s, 3H) | rsc.org |
| 3-(4-acetylphenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone | DMSO-d₆ | 7.56-8.19 (m) | 3.82 (s, 3H), 2.65 (s, 3H) | rsc.org |
| 3-(2-chlorophenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone | DMSO-d₆ | 7.19-7.88 (m) | 3.79 (s, 3H) | rsc.org |
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. udel.eduoregonstate.edulibretexts.orglibretexts.org
In 2(3H)-benzoxazolone derivatives, the carbonyl carbon of the lactone ring typically resonates at a downfield chemical shift, often in the range of δ 150-160 ppm. rsc.org The aromatic carbons exhibit signals in the range of δ 109-146 ppm, with the specific shifts depending on the substitution pattern. rsc.org The carbon of a methoxycarbonyl group, if present, would show a signal for the carbonyl carbon around δ 165 ppm and the methoxy carbon around δ 52 ppm. rsc.org
For instance, the ¹³C-NMR spectrum of 5-methoxycarbonyl-3-(4-methoxyphenyl)-2(3H)-benzoxazolone shows the lactone carbonyl at δ 152.6 ppm and the ester carbonyl at δ 165.5 ppm. rsc.org The aromatic carbons appear between δ 109.1 and 145.5 ppm. rsc.org
Interactive Data Table: ¹³C-NMR Chemical Shifts for Selected Benzoxazolone Derivatives
| Compound | Solvent | C=O (lactone) (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |
| 5-methoxycarbonyl-3-(4-methoxyphenyl)-2(3H)-benzoxazolone | DMSO-d₆ | 152.6 | 109.1-145.5 | 165.5 (C=O, ester), 55.5 (OCH₃), 52.3 (OCH₃) | rsc.org |
| 3-(4-acetylphenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone | DMSO-d₆ | 152.0 | 109.5-145.6 | 197.1 (C=O, ketone), 165.4 (C=O, ester), 52.4 (OCH₃), 26.8 (CH₃) | rsc.org |
| 3-(2-chlorophenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone | DMSO-d₆ | 151.8 | 109.3-145.6 | 165.3 (C=O, ester), 52.3 (OCH₃) | rsc.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. gbiosciences.comwhitman.edu
In the mass spectrum of 2(3H)-benzoxazolone, the molecular ion peak is observed, and its fragmentation pattern can provide clues about the structure. nist.gov For amine-containing compounds, the molecular ion peak is typically an odd number if it contains one nitrogen atom. libretexts.orglibretexts.org The fragmentation of aliphatic amines is often dominated by alpha-cleavage. libretexts.org
For substituted benzoxazolones, the fragmentation pattern will be influenced by the nature of the substituents. For example, in the mass spectrum of 3-(4-acetylphenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone, the molecular ion is observed at m/z 311, and major fragments correspond to the loss of a methyl group ([M - CH₃]⁺ at m/z 296) and a methoxy group ([M - OCH₃]⁺ at m/z 280). rsc.org
High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For example, the HRMS of 5-methoxycarbonyl-3-(4-methoxyphenyl)-2(3H)-benzoxazolone showed an [M+H]⁺ ion at m/z 300.0874, which is in close agreement with the calculated value of 300.0866 for C₁₆H₁₄NO₅. rsc.org
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
While specific single-crystal X-ray diffraction data for 2(3H)-Benzoxazolone, 3-amino- was not found in the provided search results, studies on related heterocyclic systems demonstrate the power of this technique. For example, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles and their precursors have been determined, revealing detailed structural information. mdpi.com Similarly, the X-ray structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates have been analyzed. mdpi.com
The X-ray diffraction analysis of a peptide oxazol-5(4H)-one provided detailed insight into its molecular conformation in the solid state. nih.gov Such studies are invaluable for understanding the steric and electronic properties of these molecules, which in turn influence their biological activity.
Rotational Spectroscopy for Gas-Phase Molecular Characterization (General application to similar amino-heterocycles)
Rotational spectroscopy is a high-resolution technique used to determine the precise molecular structure of molecules in the gas phase. frontiersin.org It provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, detailed structural parameters such as bond lengths and bond angles can be derived. frontiersin.org
This technique is particularly well-suited for studying the conformational landscapes of flexible molecules, such as those containing amino groups. frontiersin.orgmdpi.comnih.gov By analyzing the rotational spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes), the positions of individual atoms can be determined with high precision. frontiersin.org
While a specific rotational spectroscopy study on 2(3H)-Benzoxazolone, 3-amino- was not found, the general applicability of this technique to amino-heterocycles is well-established. For example, a study on N-methyl-2-aminoethanol, a simple amino alcohol, used rotational spectroscopy to identify different conformers and determine their structures. frontiersin.org This approach could be applied to 2(3H)-Benzoxazolone, 3-amino- to provide a detailed picture of its gas-phase structure and conformational preferences.
Theoretical and Computational Chemistry Studies of 2 3h Benzoxazolone
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands out as a powerful computational tool for investigating the electronic structure and properties of molecules. It is frequently employed to study benzoxazolone derivatives, offering a balance between accuracy and computational cost.
Regioselectivity Predictions in Synthetic Pathways
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions. For heterocyclic systems like 3-amino-2(3H)-benzoxazolone, electrophilic or nucleophilic substitution can occur at several positions on the bicyclic ring. By calculating the distribution of frontier molecular orbitals (HOMO and LUMO) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges), researchers can identify the most probable sites for reaction.
For instance, in related heterocyclic systems, DFT has been used to explain the regioselective oxidation of benzylic carbons under mild conditions. The analysis of the Fukui function, a local reactivity descriptor derived from conceptual DFT, can further refine these predictions by indicating the propensity of each atomic site to undergo nucleophilic, electrophilic, or radical attack. While specific studies on the regioselectivity of 3-amino-2(3H)-benzoxazolone are not widely documented, the established methodologies are readily applicable to predict the outcomes of its synthetic transformations, such as acylation or alkylation at the exocyclic amino group versus the aromatic ring.
Analysis of Electronic Charge Distribution and Reactivity
The electronic charge distribution is fundamental to a molecule's reactivity and its interaction with other molecules. For the 2(3H)-benzoxazolone scaffold, the electronic properties, particularly of the nitrogen atom at the 3-position, are considered crucial for biological activity. DFT calculations, combined with Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, provide a detailed picture of this distribution.
MEP maps visually represent the charge distribution on the molecular surface, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) denote electron-poor areas prone to nucleophilic attack. Studies on analogous compounds like 2-aminochromone derivatives show that charge density is often localized across the molecule, which can be correlated with its chemical reactivity and solute-solvent interactions. For 3-amino-2(3H)-benzoxazolone, the MEP would likely show a high negative potential around the carbonyl oxygen and a distinct potential around the exocyclic amino group, guiding its interaction with biological receptors or reactants. The 2(3H)-benzoxazolone heterocycle is noted to have an electronic charge distribution and reactivity similar to catechol or phenol (B47542) moieties.
Quantum Mechanics Calculations for Stereochemical Analysis
Quantum mechanics (QM) calculations are essential for the precise determination of molecular geometry and stereochemistry. For 3-amino-2(3H)-benzoxazolone, a key structural question involves the geometry of the exocyclic N-amino group, specifically its planarity and orientation relative to the benzoxazolone ring.
In analogous systems like 3-aminoisoxazole, high-level QM computations have been used to investigate the inversion motion of the -NH2 group. These studies reveal a double-well potential energy surface, indicating that the amino group is not planar but rapidly inverts between two equivalent pyramidal structures. Similar QM calculations for 3-amino-2(3H)-benzoxazolone would involve geometry optimization to find the minimum energy conformation. The results would likely predict a non-planar C-C-N-H dihedral angle, and the energy barrier for the pyramidal inversion of the nitrogen could be calculated. This type of analysis is crucial for understanding the molecule's conformational flexibility and how it might "fit" into a receptor's active site.
Investigation of Crystal and Electronic Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing data on bond lengths, angles, and intermolecular interactions. While the specific crystal structure of 3-amino-2(3H)-benzoxazolone is not publicly available, analysis of closely related structures, such as 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, offers significant insight.
These studies reveal that the benzimidazolone or benzoxazolone core is typically planar. The crystal packing is often dominated by specific intermolecular interactions, such as hydrogen bonds and π–π stacking. For instance, in polymorphic structures of a related compound, the C=O⋯H—N hydrogen bond and π–π interactions between adjacent rings were identified as the primary forces governing the supramolecular assembly. The electronic structure, characterized by the HOMO-LUMO gap, can be correlated with data from UV-visible spectroscopy and provides information on the molecule's electronic transitions and potential as a chromophore.
Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound (3-phenyl-1H-1,3-benzodiazol-2(3H)-one, Polymorph I)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.6905 (12) |
| b (Å) | 5.8614 (3) |
| c (Å) | 13.6262 (6) |
| β (°) | 104.915 (2) |
| Volume (ų) | 2062.22 (16) |
| Z | 8 |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to study the behavior of molecules. For 3-amino-2(3H)-benzoxazolone, these methods are valuable for understanding its conformational preferences and the nature of its non-covalent interactions.
Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation about single bonds. A key parameter in 3-substituted benzoxazolones is the torsion angle defining the orientation of the substituent relative to the heterocyclic ring. Molecular mechanics and quantum mechanics calculations can map the potential energy surface as a function of this torsion angle to identify low-energy, stable conformers.
Table 2: Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Heterocycle (Polymorph I)
| Contact Type | Contribution (%) |
|---|---|
| H···H | 44.4 |
| C···H/H···C | 31.9 |
| O···H/H···O | 13.5 |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-amino-2(3H)-benzoxazolone and its derivatives?
- Methodology :
- Route 1 : React 2-benzoxazolone with urea under acidic conditions to introduce the amino group at position 3. This method yields ~73% efficiency for hydroxylated derivatives (e.g., 5-hydroxybenzoxazolone) .
- Route 2 : Use electrophilic substitution or nucleophilic aromatic substitution to modify pre-synthesized benzoxazolone scaffolds. For example, 6-acyl derivatives are synthesized via Friedel-Crafts acylation followed by polarographic analysis in pH 3.00 Britton-Robinson buffer to confirm purity .
- Key Insight : The benzoxazolone core is a "privileged scaffold," enabling modular derivatization for diverse pharmacological activities .
Q. How does the benzoxazolone scaffold contribute to pharmacological activity?
- Mechanistic Explanation :
- The benzoxazolone heterocycle mimics phenol or catechol moieties (common in NSAIDs and neurotransmitters) while offering metabolic stability. This allows it to interact with COX enzymes (anti-inflammatory) and σ1 receptors (analgesic) .
- Example: Derivatives inhibit prostaglandin synthesis via COX-1/2 inhibition, akin to indomethacin, but with reduced gastrointestinal toxicity due to structural rigidity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate interactions between 3-amino-benzoxazolone derivatives and circadian clock proteins?
- Computational Workflow :
Target Selection : Focus on clock proteins (CLOCK:BMAL1, PER1/2, CRY1/2) due to their role in circadian rhythm regulation .
Docking Tools : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Prioritize derivatives with substituents at position 5 (e.g., methoxy or hydroxyl groups) for enhanced hydrogen bonding .
Validation : Perform 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
- Table : Representative Docking Scores for Key Derivatives
| Derivative | CLOCK:BMAL1 (kcal/mol) | CRY1 (kcal/mol) |
|---|---|---|
| 5-OH | -9.2 | -8.5 |
| 5-OCH3 | -8.7 | -7.9 |
Q. What analytical techniques are suitable for quantifying benzoxazolone derivatives, and how are they optimized?
- Methodological Recommendations :
- Differential Pulse Polarography (DPP) :
- Conditions : Britton-Robinson buffer (pH 3.00) as supporting electrolyte. Linear detection range: 0.2–65 mg/L, depending on substituents (e.g., acyl groups enhance sensitivity) .
- Advantage : Detects electroactive carbonyl groups with minimal interference from byproducts.
- HPLC-MS : Use C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). MS parameters: ESI+ mode, m/z 150–500 .
Q. How can researchers resolve contradictions in reported biological activities of benzoxazolone derivatives?
- Case Study : Anti-inflammatory vs. Anticonvulsant Activities
- Hypothesis : Substituent positioning (e.g., 5-hydroxy vs. 6-chloro) alters target selectivity. For example, 5-hydroxy derivatives show COX-2 inhibition (anti-inflammatory), while 6-chloro analogs modulate GABA receptors (anticonvulsant) .
- Experimental Validation :
SAR Studies : Systematically vary substituents and test in parallel assays (COX inhibition, pentylenetetrazole-induced seizures).
Off-Target Profiling : Use kinase panels or receptor binding assays to identify unintended interactions .
Methodological Guidelines for Data Interpretation
- Handling Conflicting Data :
- Step 1 : Cross-validate assays (e.g., compare in vitro COX inhibition with in vivo carrageenan-induced edema models) .
- Step 2 : Analyze crystallographic data (if available) to confirm binding modes. For instance, 3-amino substitution may sterically hinder interactions with CRY1 but enhance CLOCK affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
